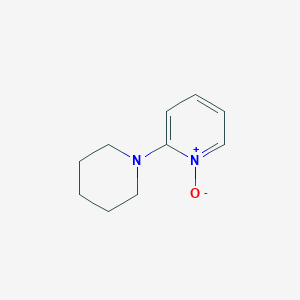
Pyridine, 2-(1-piperidinyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(1-piperidinyl)-, 1-oxide, commonly known as N-oxide, is a heterocyclic organic compound with the chemical formula C6H11NO. This compound is widely used in scientific research as a building block for the synthesis of various organic compounds. N-oxide is a highly reactive compound, and its unique chemical properties make it a valuable tool in the field of organic synthesis.
作用機序
The mechanism of action of N-oxide involves the introduction of an oxygen atom into the pyridine ring. This oxygen atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution, reduction, and oxidation. The introduction of the oxygen atom also increases the polarity of the molecule, making it more soluble in polar solvents.
Biochemical and Physiological Effects:
N-oxide has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-oxide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using N-oxide in lab experiments include its high reactivity, ease of synthesis, and versatility in organic synthesis. However, the limitations of using N-oxide include its potential toxicity and the need for careful handling due to its highly reactive nature.
将来の方向性
The future directions for the use of N-oxide in scientific research include the development of new synthetic methods for the production of N-oxide derivatives, the exploration of its potential therapeutic applications, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-oxide and its potential toxicity.
合成法
The synthesis of N-oxide can be achieved through several methods, including oxidation of pyridine, oxidation of pyridine N-alkyl derivatives, and oxidation of pyridine N-oxide derivatives. The most commonly used method for the synthesis of N-oxide is the oxidation of pyridine N-alkyl derivatives using hydrogen peroxide or m-chloroperbenzoic acid.
科学的研究の応用
N-oxide is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. N-oxide is also used as a reagent in organic synthesis to introduce oxygen functionality into organic molecules.
特性
CAS番号 |
1011-19-4 |
|---|---|
製品名 |
Pyridine, 2-(1-piperidinyl)-, 1-oxide |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
1-oxido-2-piperidin-1-ylpyridin-1-ium |
InChI |
InChI=1S/C10H14N2O/c13-12-9-5-2-6-10(12)11-7-3-1-4-8-11/h2,5-6,9H,1,3-4,7-8H2 |
InChIキー |
NDKBYXSOHCHBJC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
正規SMILES |
C1CCN(CC1)C2=CC=CC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



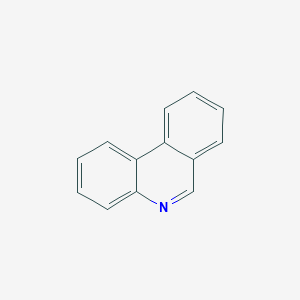
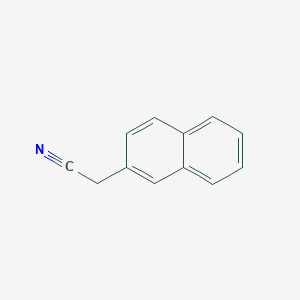

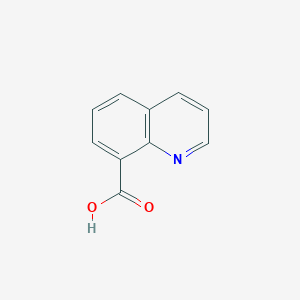
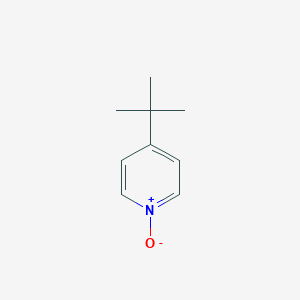

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
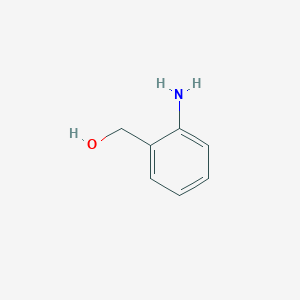
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
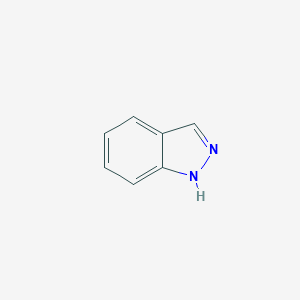
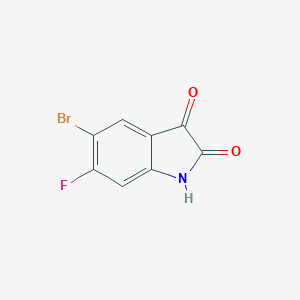
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
